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Cat. No.: B123454

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for the
enantioselective synthesis of chiral N-Tosylaziridines, critical building blocks in medicinal
chemistry and organic synthesis. This document outlines various catalytic systems, presents
quantitative data for comparative analysis, and offers detailed experimental protocols for key
methodologies.

Introduction

Chiral N-tosylaziridines are highly valuable synthetic intermediates due to their versatile
reactivity, allowing for the stereoselective introduction of nitrogen-containing functionalities.[1]
The development of catalytic enantioselective methods for their synthesis is a significant area
of research, offering efficient routes to enantiopure amines, amino alcohols, and other complex
nitrogenous compounds. This document details several leading strategies for this
transformation, focusing on transition metal catalysis.

I. Overview of Catalytic Systems

The enantioselective aziridination of alkenes is predominantly achieved through transition
metal catalysis, where a chiral ligand environment around a metal center dictates the
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stereochemical outcome. Several metals have been shown to be effective, with copper,
rhodium, and silver being the most prominent.

o Copper (Cu) Catalysis: Copper complexes, particularly with bis(oxazoline) (BOX) ligands,
are widely used for the aziridination of styrenes and other activated olefins.[2] The nitrene
source is often a hypervalent iodine reagent like [N-(p-toluenesulfonyl)imino]phenyliodinane
(TsN=IPh).

o Rhodium (Rh) Catalysis: Dirhodium(ll) carboxylate complexes are powerful catalysts for
nitrene transfer reactions.[3] They are particularly effective with tosyl azide (TsNs) or
sulfamates as the nitrogen source and can be applied to a broad range of alkenes, including
unactivated ones.[1][3]

» Silver (Ag) Catalysis: Silver-based catalysts, often in conjunction with BOX ligands, have
emerged as effective for intramolecular aziridinations, providing a route to bicyclic aziridine
structures.[2]

e Zirconium (Zr) Catalysis: Zirconium-based systems, using more readily available nitrogen
sources like Chloramine-T, offer an alternative and practical approach to N-tosylaziridination.

[4]
Il. Data Presentation: Comparative Analysis of
Catalytic Systems

The following tables summarize the performance of different catalytic systems in the
enantioselective synthesis of N-tosylaziridines from various alkene substrates.

Table 1: Copper-Catalyzed Aziridination of Styrene Derivatives
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Alkene Catalyst ] Referenc
Entry N-Source Yield (%) e.e. (%)
Substrate  System
Cu(OTf)2/
1 Styrene (R,R)-Ph- TsN=IPh 78 76 [5]
BOX
CuHY /
2 Styrene (R,R)-Ph- NsN=IPh 78 85 [5]
BOX
4- CuHY/
3 Chlorostyre  Bis(oxazoli  NsN=IPh - >95 [6]
ne ne)
3- CuHY/
4 Chlorostyre  Bis(oxazoli  NsN=IPh - >95 [6]
ne ne)
2- CuHY /
5 Chlorostyre  Bis(oxazoli  NsN=IPh - >95 [6]
ne ne)
Table 2: Rhodium-Catalyzed Aziridination of Various Alkenes
Alkene Catalyst . Referenc
Entry N-Source Yield (%) e.e. (%)
Substrate  System e
TBPhsNH:z
Rh2z(S- )
1 Styrene / High up to 99 [3]
tfpttl)a _
Phi(OPiv)2
TBPhsNH:2
Trisubstitut ~ Rhz(S- )
2 / High up to 99 [3]
ed Alkenes  tfpttl)a )
Phl(OPiv)2
_ _ TBPhsNH:2
Aliphatic Rh2z(S- ]
3 / High up to 99 [3]
Alkenes tfpttl)a )
Phl(OPiv)2
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Table 3: Zirconium-Catalyzed Aziridination of Alkenes with Chloramine-T

Alkene Catalyst .

Entry Yield (%) Reference
Substrate System

1 trans-4-Octene Zirconium-based 79 [7]

2 cis-4-Octene Zirconium-based 86 [7]
4- N

3 Zirconium-based 95 [7]
Methoxystyrene

4 2-Methylstyrene Zirconium-based 84 [7]
2-Naphthyl- ] ]

5 Zirconium-based 82 [7]
ethene

Table 4: Synthesis of N-Tosylaziridines from 2-Amino Alcohols

Starting Amino .

Entry Method Yield (%) Reference
Alcohol

1 Aminoethanol B 74 [8]

2 (S)-Alaninol B 78 [8]
(8)-2-

3 _ B 86 [8]
Aminobutanol

4 (S)-Valinol A 75 [8]

5 (S)-Norleucinol A 82 [8]

6 (S)-Leucinol A 76 [8]

lll. Experimental Protocols

Protocol 1: Zirconium-Catalyzed Aziridination of Alkenes
with Chloramine-T

This protocol is adapted from the zirconooxaziridine promoted aziridination of alkenes.[7][9]
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Materials:

Alkene (1.0 equiv)

Zirconium Catalyst (e.g., a pre-catalyst that forms a zirconooxaziridine in situ)

Chloramine-T trihydrate (1.5 equiv)

Anhydrous Acetonitrile (MeCN)

Molecular Sieves (4A)

Procedure:

e To an oven-dried vial equipped with a magnetic stir bar, add the alkene (0.1 mmol, 1.0 equiv)
and anhydrous acetonitrile (to make a 0.1 M solution).

« Add 4A molecular sieves (approx. 100 mg).
e Add the zirconium catalyst (specified mol%).
e Add Chloramine-T trihydrate (0.15 mmol, 1.5 equiv).

o Seal the vial and stir the reaction mixture at the specified temperature (e.g., room
temperature) for the required time (typically monitored by TLC or GC-MS).

o Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular
sieves and any solid residues.

o Wash the Celite pad with a small amount of ethyl acetate.
o Concentrate the filtrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel (e.g., using a
heptanes/ethyl acetate gradient) to afford the pure N-tosylaziridine.

e Characterize the product by *H NMR, 13C NMR, and mass spectrometry. For chiral products,
determine the enantiomeric excess by chiral HPLC analysis.
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Protocol 2: One-Pot Synthesis of N-Tosylaziridines from
2-Amino Alcohols (Method A)

This method is suitable for higher substituted amino alcohols.[8]
Materials:

e 2-Amino alcohol (1.0 mmol)

Tosyl chloride (2.2 mmol)

Potassium carbonate (K2COs) (4.0 mmol)

Anhydrous Acetonitrile (MeCN) (2.0 mL)

Toluene

Procedure:

To a round-bottom flask containing the 2-amino alcohol (1.0 mmol), add anhydrous
acetonitrile (2.0 mL) and potassium carbonate (4.0 mmol).

 Stir the suspension at room temperature.

e Add tosyl chloride (2.2 mmol) portion-wise to the stirred mixture.

» Continue stirring at room temperature for 6 hours.

 After 6 hours, add toluene (5 mL) to the reaction mixture.

« Filter off the solid inorganic salts and wash the solid with a small amount of toluene.

o Combine the filtrates and evaporate the solvents under reduced pressure.

e The crude product can be purified by crystallization, short-path distillation, or column
chromatography.
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Protocol 3: One-Pot Synthesis of N-Tosylaziridines from
2-Amino Alcohols (Method B)

This method is preferred for the unsubstituted parent compound and less hindered amino
alcohols.[8]

Materials:

2-Amino alcohol (1.0 mmol)

Tosyl chloride (2.5 mmol)

Potassium hydroxide (KOH) (2.0 g)

Water (2.0 mL)

Dichloromethane (CHzCl2) (2.0 mL)
Procedure:

 In a flask, prepare a biphasic mixture of the 2-amino alcohol (1.0 mmol) in water (2.0 mL)
and dichloromethane (2.0 mL).

e Add potassium hydroxide (2.0 g) and stir the mixture vigorously at room temperature.
o Add tosyl chloride (2.5 mmol) portion-wise to the vigorously stirred mixture.

o Continue stirring for 30 minutes.

» After 30 minutes, add ice and water to the reaction mixture.

o Separate the organic layer.

e Wash the organic layer with water, dry over magnesium sulfate (MgSQOa), and evaporate the
solvent under reduced pressure.

o Purify the crude product as described in Method A.
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IV. Visualizations
Experimental Workflow for Catalytic Aziridination

Alkene Substrate
Nitrene Source
Solvent

q 1 i Characterization
Reaction Setup Stirring & Monitoring Quenching Enantiopure
Inert Atmosphere, Temp. Control TLC, GC-M Extraction N-Tosylaziridine
o c I C. GC-MS! Column Chromatography (NMR, MS) \aziridi
Chiral HPLC
Chiral Catalyst
(e.g., Cu/BOX)

Click to download full resolution via product page

Caption: General experimental workflow for catalytic enantioselective aziridination.

Logical Relationship of Synthetic Strategies

Substrate Type
Actlvated Olefins Unactivated Olefins Functionalized Substrates
(e g., Styrenes) (e.g., Amino Alcohols)
Often preferred Generally effective \Direct conversion
/ Synthetic Method

Intramolecular Cyclization

Cu-Catalysis
(e.g., with BOX ligands)

Click to download full resolution via product page

Caption: Selection of synthetic strategy based on the alkene substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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